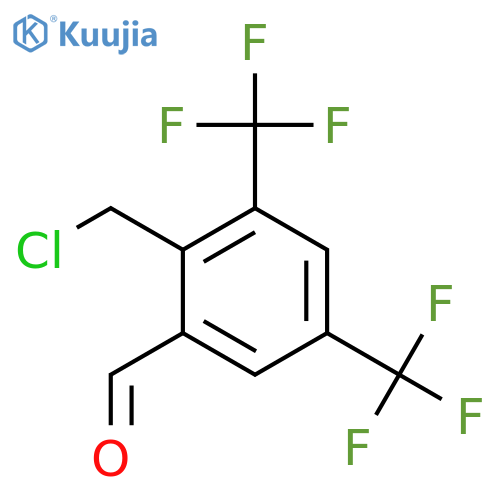Cas no 1807020-23-0 (2,4-Bis(trifluoromethyl)-6-formylbenzyl chloride)

2,4-Bis(trifluoromethyl)-6-formylbenzyl chloride 化学的及び物理的性質
名前と識別子
-
- 2,4-Bis(trifluoromethyl)-6-formylbenzyl chloride
-
- インチ: 1S/C10H5ClF6O/c11-3-7-5(4-18)1-6(9(12,13)14)2-8(7)10(15,16)17/h1-2,4H,3H2
- InChIKey: AJLRNPHHTNMKOE-UHFFFAOYSA-N
- ほほえんだ: ClCC1C(C=O)=CC(C(F)(F)F)=CC=1C(F)(F)F
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 7
- 重原子数: 18
- 回転可能化学結合数: 2
- 複雑さ: 300
- 疎水性パラメータ計算基準値(XlogP): 3.5
- トポロジー分子極性表面積: 17.1
2,4-Bis(trifluoromethyl)-6-formylbenzyl chloride 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A013010775-1g |
2,4-Bis(trifluoromethyl)-6-formylbenzyl chloride |
1807020-23-0 | 97% | 1g |
1,490.00 USD | 2021-06-25 |
2,4-Bis(trifluoromethyl)-6-formylbenzyl chloride 関連文献
-
Reynaldo Villalonga Chem. Commun., 2020,56, 9974-9977
-
Yang Zhang,Qiong Chen,Yan Wang,Xujun Zheng,Haiying Wang,Fahe Cao,Andrew C.-H. Sue,Hao Li Chem. Commun., 2020,56, 11887-11890
-
3. A broadband aggregation-independent plasmonic absorber for highly efficient solar steam generation†Zhongming Huang,Shengliang Li,Xiao Cui,Yingpeng Wan,Yafang Xiao,Shuang Tian,Hui Wang,Xiaozhen Li,Qi Zhao,Chun-Sing Lee J. Mater. Chem. A, 2020,8, 10742-10746
-
4. A biomimetic magnetosome: formation of iron oxide within carboxylic acid terminated polymersomes†Jennifer Bain,Christopher J. Legge,Deborah L. Beattie,Annie Sahota,Catherine Dirks,Joseph R. Lovett,Sarah S. Staniland Nanoscale, 2019,11, 11617-11625
-
Youichi Hosokawa,Takeshi Kawase,Masaji Oda Chem. Commun., 2001, 1948-1949
-
Monika Mazik,Christoph Geffert Org. Biomol. Chem., 2011,9, 2319-2326
-
Haibo Tang,Xinlong Tian,Junming Luo,Jianhuang Zeng,Yingwei Li,Huiyu Song,Shijun Liao J. Mater. Chem. A, 2017,5, 14278-14285
-
Lanfang Pang,Yanmei Zhou,Enze Wang,Fang Yu,Hua Zhou,Wenli Gao RSC Adv., 2016,6, 16467-16473
-
Manuel Bañobre-López,Cristina Bran,Juan Gallo,Manuel Vázquez,José Rivas J. Mater. Chem. B, 2017,5, 3338-3347
-
Nü Wang,Lanlan Hou,Zhimin Cui,Jingchong Liu,Dianming Li,Qingzhong Li,Hailong Zhang,Yong Zhao J. Mater. Chem. A, 2019,7, 124-132
2,4-Bis(trifluoromethyl)-6-formylbenzyl chlorideに関する追加情報
Introduction to 2,4-Bis(trifluoromethyl)-6-formylbenzyl Chloride (CAS No. 1807020-23-0)
2,4-Bis(trifluoromethyl)-6-formylbenzyl chloride (CAS No. 1807020-23-0) is a highly specialized chemical compound with a unique molecular structure and a wide range of potential applications in the fields of pharmaceuticals, materials science, and organic synthesis. This compound features a benzene ring substituted with two trifluoromethyl groups and a formyl group, with a chlorine atom attached to the benzyl position. The combination of these functional groups imparts distinct chemical properties that make it an intriguing subject for both academic research and industrial applications.
The molecular formula of 2,4-Bis(trifluoromethyl)-6-formylbenzyl chloride is C11H6ClF6O, and its molecular weight is approximately 313.59 g/mol. The presence of the trifluoromethyl groups enhances the compound's lipophilicity and stability, while the formyl group provides a reactive site for further chemical modifications. The chlorine atom at the benzyl position adds to its versatility in forming various derivatives through substitution reactions.
In recent years, there has been growing interest in the use of 2,4-Bis(trifluoromethyl)-6-formylbenzyl chloride as a building block for the synthesis of novel pharmaceuticals and materials. One notable area of research involves its application in the development of anticancer agents. Studies have shown that compounds containing trifluoromethyl and formyl functionalities can exhibit potent antitumor activity by targeting specific cellular pathways involved in cancer progression. For instance, a recent study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound showed significant cytotoxicity against various human cancer cell lines, including breast, lung, and colon cancer cells.
Beyond its potential in pharmaceuticals, 2,4-Bis(trifluoromethyl)-6-formylbenzyl chloride has also found applications in materials science. The unique electronic properties of trifluoromethyl groups make this compound an attractive candidate for the synthesis of advanced functional materials such as polymers and coatings. Research in this area has focused on developing materials with enhanced thermal stability, mechanical strength, and chemical resistance. A study published in the Journal of Polymer Science: Polymer Chemistry reported the successful synthesis of a novel polymer using this compound as a monomer, resulting in a material with superior thermal stability and excellent solvent resistance.
The synthesis of 2,4-Bis(trifluoromethyl)-6-formylbenzyl chloride typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the reaction of 2,4-bis(trifluoromethyl)benzaldehyde with benzyl chloride in the presence of a suitable catalyst. The reaction conditions are carefully controlled to ensure high yield and purity of the final product. Advances in catalytic methods have significantly improved the efficiency and selectivity of this synthesis process, making it more accessible for large-scale production.
The physical properties of 2,4-Bis(trifluoromethyl)-6-formylbenzyl chloride, such as its melting point, boiling point, and solubility in various solvents, are crucial for its handling and application. This compound is generally stable under standard laboratory conditions but should be stored away from strong bases and reducing agents to prevent unwanted reactions. Its low solubility in water but high solubility in organic solvents makes it suitable for use in organic synthesis and material processing.
In conclusion, 2,4-Bis(trifluoromethyl)-6-formylbenzyl chloride (CAS No. 1807020-23-0) is a versatile chemical compound with significant potential in both academic research and industrial applications. Its unique combination of functional groups provides a foundation for the development of novel pharmaceuticals and advanced materials. Ongoing research continues to uncover new applications and improve synthetic methods, further solidifying its importance in the field of chemistry.
1807020-23-0 (2,4-Bis(trifluoromethyl)-6-formylbenzyl chloride) 関連製品
- 1270347-56-2(3-amino-3-(1H-indol-6-yl)propan-1-ol)
- 1786954-25-3((3S)-1-(4-Nitrobenzenesulfonyl)pyrrolidin-3-amine)
- 2229147-11-7(5-(1-bromopropan-2-yl)-1,3-dimethyl-1H-pyrazole)
- 1427013-88-4(Ethyl 5-amino-4-chloro-1-(cyclopropylmethyl)pyrazole-3-carboxylate)
- 500204-21-7(2-[(7-methyl-4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-9-yl)oxy]-2-phenylacetic acid)
- 121087-84-1(N-[(4,6-dimethylpyrimidin-2-yl)carbamothioyl]benzamide)
- 1805708-82-0(2-(3-Chloropropyl)-4-methylbenzaldehyde)
- 2229421-71-8(4-(5-chloro-2-nitrophenyl)-1H-pyrazole)
- 1208076-08-7(4-Chloro-2,6-difluorophenylmethylsulfone)
- 1803684-51-6(Methyl 5-(difluoromethyl)-3-fluoro-4-(trifluoromethoxy)pyridine-2-acetate)




